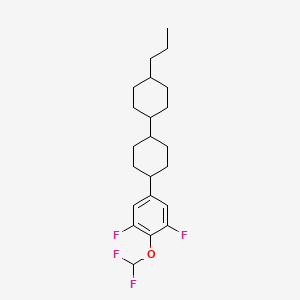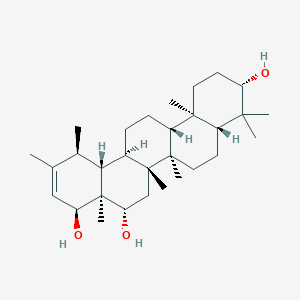![molecular formula C10H12F3N3O4S B14153582 N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide CAS No. 434296-01-2](/img/structure/B14153582.png)
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of nitro, trifluoromethyl, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of 2-nitro-4-(trifluoromethyl)aniline. This intermediate can be synthesized through nitration of 4-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
The next step involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with ethylene oxide to form N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the aniline moiety.
Aplicaciones Científicas De Investigación
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups contribute to its binding affinity and specificity, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-nitro-4-(trifluoromethyl)aniline
- N-ethyl-2-nitro-4-(trifluoromethyl)aniline
- 4-nitro-N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)benzamide
Uniqueness
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group provides additional sites for hydrogen bonding and interaction with biological targets .
Propiedades
Número CAS |
434296-01-2 |
|---|---|
Fórmula molecular |
C10H12F3N3O4S |
Peso molecular |
327.28 g/mol |
Nombre IUPAC |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H12F3N3O4S/c1-21(19,20)15-5-4-14-8-3-2-7(10(11,12)13)6-9(8)16(17)18/h2-3,6,14-15H,4-5H2,1H3 |
Clave InChI |
GJUVBZLRALUYRB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Solubilidad |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
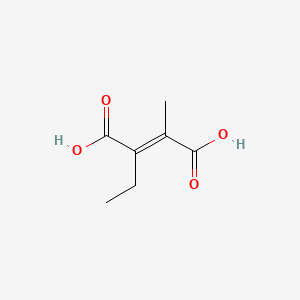
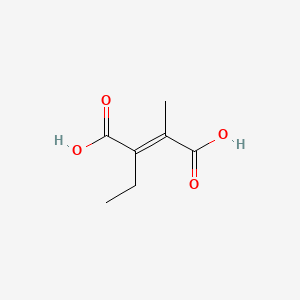
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
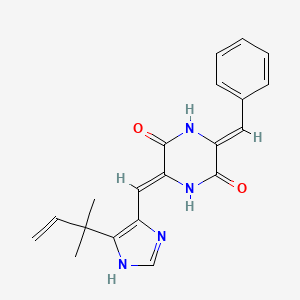
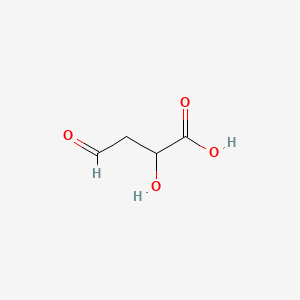
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)
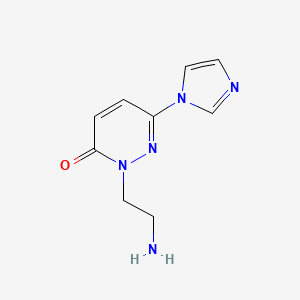
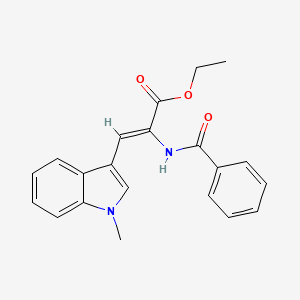
![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
